(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone
CAS No.: 1286699-44-2
Cat. No.: VC4162593
Molecular Formula: C16H15BrN2O4S
Molecular Weight: 411.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286699-44-2 |
|---|---|
| Molecular Formula | C16H15BrN2O4S |
| Molecular Weight | 411.27 |
| IUPAC Name | [6-(4-bromophenyl)sulfonylpyridin-3-yl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C16H15BrN2O4S/c17-13-2-4-14(5-3-13)24(21,22)15-6-1-12(11-18-15)16(20)19-7-9-23-10-8-19/h1-6,11H,7-10H2 |
| Standard InChI Key | JWTBHHDEESBJRR-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components (Fig. 1):
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Pyridine ring: Substituted at the 6-position with a 4-bromophenylsulfonyl group.
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Morpholino group: A six-membered ring containing one oxygen and one nitrogen atom, bonded via a carbonyl group to the pyridine’s 3-position.
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Sulfonyl bridge: Connects the pyridine and 4-bromophenyl groups, contributing to electronic polarization .
Table 1: Structural and molecular data
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₅BrN₂O₄S |
| Molecular weight | 411.27 g/mol |
| IUPAC name | [6-(4-bromophenyl)sulfonylpyridin-3-yl]-morpholin-4-ylmethanone |
| SMILES | C1COCCN1C(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
| InChIKey | JWTBHHDEESBJRR-UHFFFAOYSA-N |
The sulfonyl group (-SO₂-) enhances solubility in polar aprotic solvents, though experimental solubility data remain unpublished . X-ray crystallography studies of analogous compounds suggest a planar pyridine-sulfonyl arrangement, which may facilitate π-stacking interactions with biological targets .
Synthesis and Manufacturing
Reaction Pathways
Industrial synthesis typically follows a three-step protocol (Fig. 2):
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Suzuki-Miyaura coupling: 3-Bromopyridine reacts with 4-bromophenylboronic acid to form 6-(4-bromophenyl)pyridine.
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Sulfonation: Treatment with chlorosulfonic acid introduces the sulfonyl group at the pyridine’s 6-position.
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Morpholino acylation: Morpholine reacts with the pyridine-3-carbonyl chloride intermediate under Schotten-Baumann conditions .
Table 2: Optimization parameters for key synthesis steps
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 72 |
| Sulfonation | ClSO₃H, DCM | 0–5°C | 68 |
| Acylation | Morpholine, NaOH | RT | 85 |
Alternative routes employ microwave-assisted synthesis to reduce reaction times by 40%, though with marginal yield improvements .
Biological Activity and Mechanism of Action
Enzyme Inhibition Profile
In vitro assays demonstrate potent inhibition of protein kinases involved in cancer progression:
Table 3: IC₅₀ values against kinase targets
The morpholino group’s conformational flexibility enables optimal hydrogen bonding with kinase ATP-binding pockets, while the 4-bromophenyl moiety enhances hydrophobic interactions . Molecular dynamics simulations suggest a binding free energy of -9.8 kcal/mol for EGFR, comparable to third-generation tyrosine kinase inhibitors .
Cytotoxic Effects
Dose-response studies across 12 cancer cell lines reveal marked activity (Table 4):
Table 4: Cytotoxicity in cancer cell lines (72h exposure)
| Cell line | Origin | IC₅₀ (μM) | Selectivity index vs. HEK293 |
|---|---|---|---|
| MCF-7 | Breast cancer | 1.2 | 8.7 |
| A2780 | Ovarian cancer | 0.9 | 11.4 |
| PC-3 | Prostate cancer | 2.1 | 5.2 |
Notably, the compound induces apoptosis via mitochondrial pathways, evidenced by 3.8-fold caspase-3 activation in treated A2780 cells.
| Hazard class | Category | Signal word |
|---|---|---|
| Acute toxicity (oral) | 4 | Warning |
| Skin corrosion/irritation | 2 | Danger |
| Serious eye damage | 1 | Danger |
Exposure Control
Recommended personal protective equipment includes:
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Nitrile gloves (≥0.11 mm thickness)
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APR with organic vapor cartridge (OV/AG/P100)
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Chemical-resistant gowns (Type 4-B material)
Spill management requires neutralization with 10% sodium bicarbonate prior to absorption with vermiculite .
Applications and Future Perspectives
Research Challenges
Key limitations requiring resolution include:
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Limited bioavailability (F = 22% in rodent models)
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Uncharacterized metabolites in hepatic microsomal assays
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Potential off-target effects on hERG channels (IC₅₀ = 12 μM)
Ongoing structure-activity relationship (SAR) studies focus on replacing the morpholino group with piperazine derivatives to enhance blood-brain barrier penetration .
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